molecular formula C5H6Cl2N2 B069594 4,5-Dichloro-1,2-dimethylimidazole CAS No. 175201-56-6

4,5-Dichloro-1,2-dimethylimidazole

Cat. No. B069594
M. Wt: 165.02 g/mol
InChI Key: OWNKAADCKPAOHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4,5-Dichloro-1,2-dimethylimidazole involves several steps, starting from imidazole bases and incorporating chloro and methyl groups through specific reactions. For instance, compounds like Dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane have been synthesized from 1,3-dimethyl-2,3-dihydro-2-trimethylsilyliminoimidazole and PCl3, showing the versatility of imidazole derivatives in synthesis processes (Kuhn et al., 1996).

Scientific Research Applications

Anticancer Properties in Organometallic Chemistry

4,5-Dichloro-1,2-dimethylimidazole has been utilized in the synthesis of gold(I) and silver(I) N-heterocyclic carbene complexes. Research demonstrates that these compounds exhibit significant anticancer properties when tested against lung cancer cells, comparing favorably with established anticancer drugs like cisplatin (Siciliano et al., 2011).

Metal Complex Extraction

This compound has been studied for its role in the extraction of metal complexes from aqueous phases to organic solvents. The research highlights how the alkyl substituents at positions 4 and 5 of the imidazole ring, including 4,5-dimethylimidazole, affect the extractability of these metal complexes, showing high efficiency and selectivity in various solvents (Kurdziel, 1994).

Antituberculosis Activity

The synthesis of various derivatives, including those related to 4,5-dimethylimidazole, has been explored for their potential antituberculosis activity. Some of these synthesized compounds demonstrated moderate to good efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).

Synthesis of Novel Compounds

4,5-Dimethylimidazole has been instrumental in the synthesis of novel compounds, such as tetraalkyl-substituted thiourea adducts with chlorine, which have unique chemical properties and potential applications in various chemical reactions (Roesky et al., 2005).

Development of Alternative Syntheses

Research has also been conducted on developing alternative syntheses for 4,5-dimethylimidazole, improving the yield and efficiency of its production. This research contributes to more accessible and efficient methods of obtaining this compound for various applications (D'sa & Cohen, 1991).

Future Directions

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . The future directions of 4,5-Dichloro-1,2-dimethylimidazole could be in line with these developments.

properties

IUPAC Name

4,5-dichloro-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNKAADCKPAOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426930
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1,2-dimethylimidazole

CAS RN

175201-56-6
Record name 4,5-dichloro-1,2-dimethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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